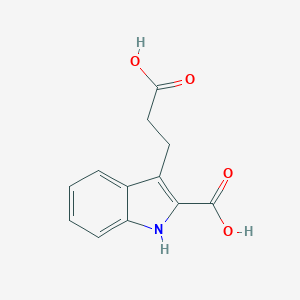

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJQAPYDPPKJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185425 | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-28-9 | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Carboxyethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is based on established chemical principles and offers a step-by-step approach for laboratory synthesis.

Introduction

Indole derivatives are a cornerstone of many pharmacologically active compounds. The specific substitution pattern of this compound, featuring carboxylic acid moieties at both the 2-position and on a C3-linked ethyl side chain, presents a unique scaffold for the design of novel therapeutics. This guide details a two-step synthetic route commencing from the readily available ethyl indole-2-carboxylate. The synthesis involves a C3-alkylation via a Michael addition followed by a complete hydrolysis of the resulting diester.

Overall Synthetic Scheme

The proposed synthesis of this compound is a two-step process starting from ethyl indole-2-carboxylate. The first step involves the alkylation of the indole at the C3 position using ethyl acrylate as a Michael acceptor. The resulting diester intermediate is then subjected to basic hydrolysis to yield the final dicarboxylic acid product.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(1H-indol-3-yl)pentanedioate (Michael Addition)

This procedure outlines the C3-alkylation of ethyl indole-2-carboxylate via a Lewis acid-catalyzed Michael addition with ethyl acrylate. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for such transformations, promoting the reaction under mild conditions.

Experimental Workflow:

Caption: Experimental workflow for Michael addition.

Detailed Protocol:

-

To a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add ethyl acrylate (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford diethyl 2-(1H-indol-3-yl)pentanedioate.

Quantitative Data:

| Parameter | Value |

| Reactant Molar Ratio (Indole:Acrylate:Lewis Acid) | 1 : 1.2 : 1.1 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 60 - 80% |

Step 2: Synthesis of this compound (Hydrolysis)

This step involves the complete hydrolysis of both ester functionalities of the intermediate diester using a strong base.

Experimental Workflow:

Caption: Experimental workflow for hydrolysis.

Detailed Protocol:

-

Dissolve diethyl 2-(1H-indol-3-yl)pentanedioate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add an excess of sodium hydroxide (NaOH) (e.g., 5.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to yield this compound.

Quantitative Data:

| Parameter | Value |

| Base (NaOH) | 5.0 equivalents |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Expected Yield | > 90% |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The key relationship is the sequential functionalization of the indole core.

The Enigmatic Mechanism of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid: A Technical Overview of a Versatile Scaffold

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, pharmacological properties, or biological targets of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. This technical guide, therefore, provides an in-depth overview of the diverse and significant biological activities associated with the core indole-2-carboxylic acid scaffold, from which the activity of the titular compound would be derived. The nature and positioning of substituents on this indole core are critical determinants of its biological function. This document serves to inform researchers, scientists, and drug development professionals on the potential therapeutic avenues this chemical class has historically offered and continues to inspire.

The indole-2-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Its derivatives have been shown to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific substitution pattern on the indole ring and the nature of the group at the 2-position (in this case, a carboxylic acid) dictate the compound's affinity and efficacy for its particular target. This guide will explore the established mechanisms of action for several classes of indole-2-carboxylic acid derivatives.

The Indole-2-Carboxylic Acid Scaffold as a Modulator of the NMDA Receptor

The parent compound, indole-2-carboxylic acid (I2CA), is a known competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.

Mechanism of Action: I2CA specifically and competitively inhibits the potentiation of NMDA-gated currents by glycine.[1] In environments with low glycine concentrations, I2CA can completely block the NMDA receptor response, suggesting that the binding of the primary agonist (glutamate or NMDA) alone is insufficient to open the ion channel.[1] This action underscores the potential for indole-2-carboxylic acid derivatives in modulating excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[1]

Logical Flow of NMDA Receptor Antagonism by Indole-2-Carboxylic Acid

Caption: Competitive antagonism at the NMDA receptor glycine site.

Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

A significant area of research has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors prevent the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.

Mechanism of Action: The mechanism of these inhibitors centers on the chelation of two magnesium ions (Mg²⁺) within the catalytic site of the integrase enzyme. The indole core and the C2-carboxyl group of these compounds are positioned to form a strong metal-chelating cluster with the Mg²⁺ cofactors.[2][3][4] This interaction prevents the binding of the viral DNA to the active site, thereby inhibiting the strand transfer step. Structural optimizations, particularly the introduction of a long branch at the C3 position of the indole core, can enhance the interaction with a hydrophobic pocket near the active site, leading to increased inhibitory potency.[3]

Quantitative Data for Representative HIV-1 Integrase Inhibitors

| Compound | Modification | IC₅₀ (µM) | Reference |

| Derivative 3 | (Structure not fully specified) | - | [3] |

| Derivative 20a | Optimized C3 and C6 substitutions | 0.13 | [3] |

| Derivative 17a | C6 halogenated benzene ring | 3.11 | [4] |

Experimental Protocols: HIV-1 Integrase Inhibition Assay

A common method to determine the inhibitory activity of these compounds is a strand transfer assay. A simplified protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A labeled (e.g., biotinylated or fluorescently tagged) viral DNA substrate and a target DNA substrate are prepared.

-

Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the integrase enzyme in a reaction buffer containing Mg²⁺.

-

Initiation of Reaction: The viral DNA substrate is added to the mixture to allow for the 3'-processing reaction. Subsequently, the target DNA is added to initiate the strand transfer reaction.

-

Quenching and Analysis: The reaction is stopped after a defined period. The products of the strand transfer reaction are then captured (e.g., on a streptavidin-coated plate if biotin is used) and quantified, typically through a colorimetric or fluorescence-based method.

-

Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is calculated from a dose-response curve.

Signaling Pathway Diagram: HIV-1 Integrase Inhibition

References

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activities of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its structurally related analogs. While direct research on the title compound is limited, the indole-2-carboxylic acid scaffold serves as a versatile backbone for a multitude of pharmacologically active agents. This document synthesizes the existing literature on derivatives, highlighting their therapeutic potential across various domains including metabolic diseases, viral infections, and inflammation. We will delve into specific mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays, offering a valuable resource for researchers and drug development professionals.

Introduction to this compound

This compound is an indole derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . The core indole structure is a prevalent motif in numerous biologically active natural products and synthetic drugs. The presence of two carboxylic acid groups suggests potential for metal chelation and multiple points of interaction with biological targets. While comprehensive biological data for this specific molecule is not yet available in the public domain, the activities of its close structural relatives provide a strong rationale for its investigation as a potential therapeutic agent.

Biological Activities of Structurally Related Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid nucleus has been identified as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a wide array of biological activities.

Enzyme Inhibition

Several derivatives of indole-2-carboxylic acid have demonstrated potent and selective inhibition of key enzymes implicated in disease.

-

Fructose-1,6-bisphosphatase Inhibition: A dichlorinated analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[1] This finding presents a potential therapeutic avenue for the management of type 2 diabetes.[1]

-

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4] Optimization of this core has led to derivatives with significant inhibitory activity.[2][3] The mechanism involves chelation with Mg2+ ions within the enzyme's active site.[3][4]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism and implicated in tumor immune evasion.[5]

-

Cytosolic Phospholipase A2 (cPLA2) Inhibition: Derivatives such as 3-(octadecanoylaminomethyl)indole-2-carboxylic acid have been shown to inhibit cytosolic phospholipase A2, an enzyme involved in the release of arachidonic acid for the production of inflammatory mediators.

Receptor Modulation

-

NMDA Receptor Antagonism: The parent compound, indole-2-carboxylic acid, acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This modulation of the NMDA receptor is significant for its role in excitotoxicity and synaptic plasticity.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: A novel class of indole-2-carboxylic acid derivatives has been discovered as selective antagonists of the CysLT1 receptor, a key player in the pathophysiology of asthma.

-

Cannabinoid CB1 Receptor Allosteric Modulation: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, offering a nuanced approach to modulating cannabinoid signaling.

Antiproliferative and Antimicrobial Activity

-

Anticancer Activity: Various indole-2-carboxamide derivatives have demonstrated antiproliferative activity against human cancer cell lines.

-

Antimicrobial and Antiviral Potential: The broader family of indole carboxylic acids has shown promise as antimicrobial and antiviral agents, with some derivatives targeting bacterial membranes and others showing activity against SARS-CoV-2.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for various indole-2-carboxylic acid derivatives.

| Compound Class | Target | Assay | Activity (IC50) | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Strand Transfer Assay | 0.13 - 6.85 µM | [2] |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1 | Enzyme Inhibition Assay | 1.17 µM (for compound 9o-1) | [5] |

| 6-acetamido-indole-2-carboxylic acid derivatives | TDO | Enzyme Inhibition Assay | 1.55 µM (for compound 9o-1) | [5] |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT1 | Calcium Mobilization Assay | 0.0059 ± 0.0011 µM | |

| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A2 | Arachidonic Acid Release Assay | 8 µM |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

Objective: To evaluate the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.

Methodology:

-

Enzyme and Substrates: Recombinant HIV-1 integrase is purified. A 5'-end-labeled oligonucleotide substrate mimicking the viral DNA end is used.

-

Reaction Mixture: The assay is typically performed in a buffer containing MnCl2 or MgCl2, DTT, and DMSO.

-

Incubation: The test compound is pre-incubated with the integrase enzyme.

-

Reaction Initiation: The labeled oligonucleotide substrate is added to initiate the strand transfer reaction.

-

Quenching: The reaction is stopped after a defined time by adding a quenching solution (e.g., EDTA, formamide).

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging.

-

Data Analysis: The intensity of the bands corresponding to the strand transfer product is quantified to determine the IC50 value of the inhibitor.

IDO1/TDO Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of compounds against human IDO1 and TDO enzymes.

Methodology:

-

Enzyme Source: Recombinant human IDO1 and TDO are used.

-

Reaction Buffer: The assay is conducted in a phosphate buffer containing L-tryptophan (substrate), methylene blue, and ascorbic acid.

-

Incubation: The test compound is incubated with the enzyme in the reaction buffer.

-

Reaction Initiation and Progression: The reaction is initiated by the addition of the enzyme and allowed to proceed at 37°C.

-

Termination and Detection: The reaction is terminated by adding trichloroacetic acid. The mixture is then heated to convert N-formylkynurenine to kynurenine. The absorbance of kynurenine is measured at 480 nm after the addition of Ehrlich's reagent.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indole-2-carboxylic acid derivatives are a result of their interaction with various signaling pathways.

Caption: Mechanism of HIV-1 Integrase Inhibition.

Caption: IDO1/TDO Inhibition and Immune Response.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from enzyme inhibition to receptor modulation, underscore its significance in drug discovery. While direct biological data for this compound remains to be elucidated, the compelling activities of its analogs strongly warrant its further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its close derivatives to fully explore their therapeutic potential. In silico modeling and screening, followed by in vitro and in vivo testing, will be crucial in identifying lead candidates for various disease indications.

References

- 1. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (2R)-2-amino-3-(1H-indol-1-ium-3-yl)propanoic acid | C11H13N2O2+ | CID 22525024 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole-containing compounds, derivatives of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and related indole-2-carboxylic acids have emerged as a versatile class of molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, functions, and therapeutic applications of these derivatives, with a focus on their roles as enzyme inhibitors and receptor modulators.

Core Chemical Structure and Synthesis

The foundational molecule, this compound, possesses a central indole ring system substituted at the 2- and 3-positions with carboxylic acid and carboxyethyl groups, respectively. This arrangement of functional groups provides a template for a variety of chemical modifications to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

A general synthetic scheme for indole-2-carboxylic acid derivatives often starts with simpler indole precursors, such as indole-2-carboxylates, which can be synthesized from starting materials like nitrotoluene and diethyl oxalate. Subsequent functionalization at the 3-position can be achieved through various organic reactions, including Friedel-Crafts acylation or alkylation, to introduce the desired side chains.

Therapeutic Functions and Mechanisms of Action

Derivatives of this compound and its analogs have been shown to target a diverse range of proteins implicated in various disease states. The following sections detail their key functions, supported by quantitative data where available.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

A significant finding is the activity of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase). FBPase is a key regulatory enzyme in the gluconeogenesis pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. MDL-29951 binds to the AMP regulatory site of the enzyme, representing a novel approach to FBPase inhibition and serving as a lead compound for further drug design.

Caption: Allosteric inhibition of FBPase by an indole derivative.

Experimental Protocol: Fructose-1,6-bisphosphatase Inhibition Assay

A typical assay to determine the inhibitory activity of compounds against FBPase involves the following steps:

-

Enzyme and Substrate Preparation: Purified FBPase is prepared in a suitable buffer. The substrate, fructose-1,6-bisphosphate, is also prepared in an assay buffer.

-

Inhibitor Preparation: The test compound, such as MDL-29951, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Reaction: The FBPase enzyme is pre-incubated with the test compound for a specific period. The reaction is initiated by adding the substrate, fructose-1,6-bisphosphate.

-

Detection of Product Formation: The activity of FBPase is determined by measuring the rate of inorganic phosphate (Pi) production. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.

-

Data Analysis: The rate of reaction at different inhibitor concentrations is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Dual Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway. In the context of cancer, upregulation of IDO1 and TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Dual inhibition of these enzymes is a promising strategy for cancer immunotherapy.

Caption: Inhibition of the tryptophan metabolism pathway.

| Compound | Target | IC50 (µM) | Reference |

| 9o-1 | IDO1 | 1.17 | |

| TDO | 1.55 | ||

| 9p-O (para-benzoquinone derivative) | IDO1 & TDO | Double-digit nanomolar |

Experimental Protocol: IDO1/TDO Inhibition Assay

The inhibitory activity of compounds against IDO1 and TDO can be assessed using a cell-free enzymatic assay:

-

Enzyme and Substrate Preparation: Recombinant human IDO1 and TDO are used. The substrate, L-tryptophan, is prepared in an assay buffer.

-

Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.

-

Assay Reaction: The enzyme is pre-incubated with the test compound in the presence of a reducing agent (like ascorbic acid) and methylene blue (for IDO1). The reaction is initiated by adding L-tryptophan.

-

Detection of Kynurenine: The reaction is stopped, and the amount of kynurenine produced is quantified. This is typically done by adding a reagent that reacts with kynurenine to form a colored product, which can be measured by absorbance at a specific wavelength.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selective Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)

Certain 3-substituted-1H-indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the CysLT1 receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis by binding to CysLT1 receptors. Antagonizing this receptor can alleviate bronchoconstriction and inflammation.

Caption: Antagonism of the CysLT1 signaling pathway.

| Compound | Target | IC50 (µM) | Reference |

| 1 | CysLT1 | 0.66 ± 0.19 | |

| 17k | CysLT1 | 0.0059 ± 0.0011 | |

| CysLT2 | 15 ± 4 |

Experimental Protocol: CysLT1 Receptor Antagonist Assay

A common method to evaluate CysLT1 receptor antagonists is a calcium mobilization assay in cells expressing the receptor:

-

Cell Culture: A cell line stably expressing the human CysLT1 receptor is used.

-

Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are incubated with various concentrations of the test antagonist.

-

Agonist Stimulation: The cells are then stimulated with a known CysLT1 agonist, such as LTD4.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An antagonist will inhibit the agonist-induced calcium influx.

-

Data Analysis: The inhibitory effect of the compound is quantified, and the IC50 value is calculated.

Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been discovered as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral propagation. Inhibitors of this enzyme, particularly strand transfer inhibitors (INSTIs), are an important class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been shown to chelate the two Mg2+ ions within the active site of the integrase.

Caption: Inhibition of HIV-1 integrase by indole derivatives.

| Compound | Target | IC50 (µM) | Reference |

| 20a | HIV-1 Integrase | 0.13 | |

| 17b | HIV-1 Integrase | 0.39 | |

| 20b | HIV-1 Integrase | 0.64 |

Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

The inhibitory activity against the strand transfer step of HIV-1 integrase can be measured using a biochemical assay:

-

Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (often a labeled oligonucleotide), and a target DNA substrate are required.

-

Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.

-

Assay Reaction: The integrase enzyme is pre-incubated with the test compound. The donor and target DNA substrates are then added to initiate the strand transfer reaction.

-

Detection of Integration: The amount of strand transfer product is quantified. This can be done using various methods, such as gel electrophoresis and autoradiography if the donor DNA is radiolabeled, or through a fluorescence-based method.

-

Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is determined.

Other Notable Functions

-

NMDA Receptor Antagonism: 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) also acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in excitatory synaptic transmission, and its modulation has therapeutic implications for various neurological and psychiatric disorders.

-

Cytosolic Phospholipase A2 (cPLA2) Inhibition: 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives have been shown to inhibit cytosolic phospholipase A2. This enzyme is responsible for the release of arachidonic acid from cell membranes, the precursor for the synthesis of pro-inflammatory eicosanoids.

Structure-Activity Relationships (SAR)

The extensive research on indole-2-carboxylic acid derivatives has provided valuable insights into their structure-activity relationships. For instance, in the case of CysLT1 antagonists, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and the indole-2-carboxylic acid moiety are essential for activity. For HIV-1 integrase inhibitors, substitutions at the C3 and C6 positions of the indole ring have been shown to significantly enhance inhibitory potency.

Caption: General workflow for the discovery of indole-based therapeutics.

Conclusion

Derivatives of this compound and related indole-2-carboxylic acids represent a highly versatile and promising class of compounds for drug discovery. Their ability to interact with a diverse range of biological targets, including enzymes and receptors, underscores their therapeutic potential in multiple disease areas such as metabolic disorders, cancer, inflammatory diseases, and infectious diseases. The continued exploration of this chemical scaffold, through further synthesis and biological evaluation, is likely to yield novel and effective therapeutic agents.

A Technical Guide to the Spectroscopic Profile of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. These predictions are derived from experimental data of indole-2-carboxylic acid and principles of organic spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted in DMSO-d₆. The signals for the indole core are based on experimental data for indole-2-carboxylic acid, while the signals for the 3-(2-carboxyethyl) substituent are predicted based on standard chemical shift values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.0 | br s | 2H | 2 x -COOH | Carboxylic acid protons, likely broad. |

| ~11.8 | s | 1H | N-H | Indole N-H proton.[1] |

| ~7.7 | d | 1H | H-4 | Aromatic proton. |

| ~7.5 | d | 1H | H-7 | Aromatic proton.[1] |

| ~7.3 | t | 1H | H-6 | Aromatic proton. |

| ~7.1 | t | 1H | H-5 | Aromatic proton.[1] |

| ~3.2 | t | 2H | -CH₂- (α to indole) | Methylene protons adjacent to the indole ring. |

| ~2.7 | t | 2H | -CH₂- (β to indole) | Methylene protons adjacent to the carboxylic acid. |

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is based on data for indole-2-carboxylic acid, with additional predicted peaks for the substituent.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~174.0 | C | -COOH (ethyl chain) | Carboxylic acid carbonyl. |

| ~163.3 | C | -COOH (indole C2) | Carboxylic acid carbonyl at C2.[2] |

| ~137.7 | C | C-7a | Indole ring junction carbon.[2] |

| ~128.9 | C | C-3a | Indole ring junction carbon.[2] |

| ~127.3 | C | C-2 | Carbon bearing the carboxylic acid.[2] |

| ~124.7 | CH | C-6 | Aromatic methine.[2] |

| ~122.4 | CH | C-4 | Aromatic methine.[2] |

| ~120.4 | CH | C-5 | Aromatic methine.[2] |

| ~115.0 | C | C-3 | Carbon bearing the ethyl-carboxy chain. |

| ~112.9 | CH | C-7 | Aromatic methine.[2] |

| ~34.0 | CH₂ | -CH₂- (β to indole) | Methylene carbon. |

| ~25.0 | CH₂ | -CH₂- (α to indole) | Methylene carbon. |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₁₂H₁₁NO₄ | |

| Molecular Weight | 233.22 g/mol | |

| Predicted (M-H)⁻ | 232.06 m/z | For negative ion mode ESI-MS. |

| Predicted [M+H]⁺ | 234.07 m/z | For positive ion mode ESI-MS. |

| Key Fragmentation | Loss of H₂O (18 Da) | Common for carboxylic acids. |

| Loss of COOH (45 Da) | Decarboxylation. | |

| Loss of CH₂COOH (59 Da) | Fragmentation of the side chain. | |

| Loss of C₂H₄COOH (73 Da) | Cleavage of the entire side chain. |

Table 4: Predicted Infrared (IR) Spectral Data

The IR spectrum is predicted for a solid sample (e.g., KBr pellet).

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3300 | Medium, Sharp | N-H stretch | Indole N-H |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid O-H |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (dimer) |

| ~1680 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (at C2) |

| 1600-1450 | Medium | C=C stretch | Aromatic Ring |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid C-O |

| ~750 | Strong | C-H bend | ortho-disubstituted benzene |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like indole derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[3][4]

-

To ensure a clear solution, filter the sample through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

The final sample height in the tube should be around 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[5]

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

2.2 Mass Spectrometry (MS)

This protocol is for obtaining mass spectra using Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[6]

-

From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with ESI, typically a mixture of methanol or acetonitrile and water.[6]

-

If any solid particles are present, the solution must be filtered to prevent clogging the instrument.[6]

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[6]

-

-

Data Acquisition:

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

If further structural information is needed, perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting daughter ions.

-

2.3 Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using the thin solid film or KBr pellet method.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[7]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]

-

-

Sample Preparation (KBr Pellet Method):

-

Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or a blank salt plate/KBr pellet.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel indole derivative.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

Homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth overview of the known homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, targeting researchers, scientists, and professionals in drug development. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.

Introduction to Indole-2-Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities. The core structure, consisting of a bicyclic indole ring with a carboxylic acid group at position 2, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Modifications at various positions of the indole ring, particularly at the N1, C3, C5, and C6 positions, have led to the discovery of potent inhibitors of various enzymes and receptor antagonists. This guide focuses on homologs of this compound, exploring their therapeutic potential in different disease areas.

Homologs as HIV-1 Integrase Strand Transfer Inhibitors

A series of indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with two Mg²⁺ ions within the active site of the enzyme.[1][2][3]

Structure-Activity Relationship

The inhibitory activity of these derivatives is significantly influenced by the substituents on the indole core. Key findings from structure-activity relationship (SAR) studies include:

-

C3 Position: Introduction of a long-chain substituent at the C3 position can enhance the interaction with a hydrophobic cavity near the active site of the integrase, thereby improving inhibitory activity.[2] For instance, derivatives with 2-methoxyphenyl or 3-methoxyphenyl groups at C3 showed a 3-fold improvement in activity compared to the parent compound.[1]

-

C6 Position: The introduction of a halogenated benzene ring at the C6 position can lead to effective π-π stacking interactions with the viral DNA, contributing to the inhibitory effect.[1][3]

Quantitative Data

The following table summarizes the inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM) |

| 1 | H | H | >30 |

| 4a | 2-methoxyphenylamino | H | 10.06 |

| 4b | 3-methoxyphenylamino | H | 10.99 |

| 4d | 4-fluorophenylamino | H | 15.70 |

| 4e | 2-fluorophenylamino | H | 13.56 |

| 17a | H | Halogenated benzene | 3.11 |

| 20a | (((2-fluorobenzyl)oxy)methyl) | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.13 |

Table 1: Inhibitory activity (IC₅₀) of indole-2-carboxylic acid derivatives against HIV-1 integrase. Data sourced from[1][2].

Experimental Protocols

General Synthesis of Ethyl 3-substituted-amino-1H-indole-2-carboxylates (4a-f): [1]

-

Ethyl 3-bromo-1H-indole-2-carboxylate (3) is synthesized by dissolving 3-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid and stirring at 80°C for 2 hours.

-

A mixture of ethyl 3-bromo-1H-indole-2-carboxylate, the corresponding substituted aniline, Pd₂(dba)₃, Ruphos, and Cs₂CO₃ in 1,4-dioxane is heated at 100°C under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

HIV-1 Integrase Inhibition Assay: [2]

The inhibitory activity of the compounds on the strand transfer reaction of HIV-1 integrase is determined using a multi-well plate assay. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The reaction mixture contains purified recombinant HIV-1 integrase, the donor and target DNA substrates, and the test compound at varying concentrations. The amount of integrated product is quantified, and the IC₅₀ value is calculated.

Signaling Pathway

Homologs as IDO1/TDO Dual Inhibitors

Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4] These enzymes are involved in tryptophan metabolism and are considered potential targets for cancer immunotherapy.[4]

Quantitative Data

The following table presents the inhibitory activities of selected dual IDO1/TDO inhibitors.

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |

| 9o-1 | 1.17 | 1.55 |

| 9p-O | 0.0XX (double digit nM) | 0.0XX (double digit nM) |

Table 2: Inhibitory activity (IC₅₀) of 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO. Data sourced from[4]. Note: Exact nanomolar values for 9p-O were not provided in the abstract.

Experimental Protocols

IDO1 and TDO Enzyme Inhibition Assays: [4]

The inhibitory activities of the synthesized compounds against IDO1 and TDO are evaluated using enzymatic assays. The assays measure the conversion of tryptophan to N-formylkynurenine. The reaction mixture contains the respective enzyme (IDO1 or TDO), tryptophan, and the test compound at various concentrations. The formation of N-formylkynurenine is monitored spectrophotometrically. IC₅₀ values are then calculated from the dose-response curves.

Signaling Pathway

Homologs as CysLT1 Selective Antagonists

A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as highly potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT₁) receptor.[5] CysLTs are inflammatory mediators involved in asthma and allergic rhinitis.[5]

Structure-Activity Relationship

The SAR studies revealed that the following structural features are crucial for potent CysLT₁ antagonist activity:

-

An (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group.

-

An indole-2-carboxylic acid moiety.

-

An α, β-unsaturated amide moiety at position 3 of the indole ring.

Quantitative Data

The table below shows the CysLT₁ and CysLT₂ receptor antagonist activities of a key compound.

| Compound | CysLT₁ IC₅₀ (µM) | CysLT₂ IC₅₀ (µM) |

| 17k | 0.0059 ± 0.0011 | 15 ± 4 |

Table 3: Antagonist activity (IC₅₀) of compound 17k against CysLT₁ and CysLT₂ receptors. Data sourced from[5].

Experimental Protocols

General Synthesis of 3-Substituted 1H-indole-2-carboxylic Acid Derivatives: [5]

-

Ethyl-4,6-dichloro-1H-indole-2-carboxylate is prepared from 3,5-dichloroaniline via a Japp–Klingemann condensation followed by a Fischer indole ring closure.

-

Vilsmeier–Haack formylation of the indole-2-carboxylate yields the corresponding aldehyde.

-

Subsequent ester hydrolysis affords the carboxylic acid, which is then esterified.

-

The final derivatives are obtained through a series of reactions including Doebner–Knoevenagel condensation and amide coupling.

Calcium Mobilization Assay: [5]

The antagonist activity of the compounds on the CysLT₁ and CysLT₂ receptors is determined by measuring their ability to inhibit the increase in intracellular calcium concentration induced by the natural ligand, LTD₄. Cells expressing either CysLT₁ or CysLT₂ receptors are pre-incubated with the test compounds at various concentrations, followed by stimulation with LTD₄. The change in intracellular calcium levels is measured using a fluorescent calcium indicator. IC₅₀ values are calculated from the concentration-response curves.

Signaling Pathway

Other Homologs and Their Activities

Research has also explored other homologs of this compound with different biological activities:

-

Antioxidant Potentials: N-substituted derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant activity.[6]

-

Anticancer Activity: Dinuclear copper(II) complexes with indole-2-carboxylic acid as a ligand have shown in vitro DNA-binding, antioxidant, and anticancer properties.[7]

-

Cannabinoid CB1 Receptor Allosteric Modulators: Indole-2-carboxamides bearing photoactivatable functionalities have been developed as novel allosteric modulators for the cannabinoid CB1 receptor.[8]

-

NMDA Receptor Complex Affinity: 3-(Carboxymethyl)-1H-indole-2-carboxylic acid has demonstrated affinity for the glycine site on the NMDA receptor complex.

Conclusion

The indole-2-carboxylic acid scaffold, particularly with modifications at the C3 position, has proven to be a fruitful starting point for the development of a diverse range of biologically active compounds. The homologs of this compound discussed in this guide highlight the therapeutic potential of this chemical class in areas such as HIV, cancer, and inflammatory diseases. Further research and optimization of these lead compounds could result in the development of novel and effective drugs.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 7. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes | MDPI [mdpi.com]

- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid and Its Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives substituted at the 3-position have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its analogs, exploring their synthesis, biological targets, and therapeutic potential. While literature on the parent compound is sparse, its derivatives have emerged as potent modulators of key cellular signaling pathways, highlighting the importance of this chemical motif in drug discovery.

Synthesis of the Indole-2-Carboxylic Acid Scaffold

The synthesis of 3-substituted indole-2-carboxylic acid derivatives typically begins with the construction of the core indole ring system. A common and versatile method is the Fischer indole synthesis.

General Experimental Protocol: Fischer Indole Synthesis

A generalized procedure for synthesizing the indole-2-carboxylate core, a precursor to the target molecules, is the Reissert indole synthesis. A typical protocol is as follows:

-

Condensation: Diethyl oxalate is condensed with a substituted o-nitrotoluene in the presence of a strong base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. This is often achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) in a suitable solvent like ethanol or acetic acid. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole-2-carboxylate ester.

-

Hydrolysis: The ester is subsequently hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidification.

Further modifications at the 3-position can be achieved through various organic reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be extended to the desired carboxyethyl chain.

Biological Activity and Therapeutic Targets

Derivatives of this compound have been identified as potent modulators of several important biological targets, including fructose-1,6-bisphosphatase and the G protein-coupled receptor 17 (GPR17).

Allosteric Inhibition of Fructose-1,6-bisphosphatase

A notable derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase.[1] This enzyme is a key regulator of gluconeogenesis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. MDL-29951 binds to the AMP regulatory site of the enzyme, demonstrating a novel mechanism of inhibition.[1]

Agonism of the Orphan G Protein-Coupled Receptor GPR17

The same compound, MDL-29951, was also identified as a moderately potent agonist of the orphan G protein-coupled receptor GPR17.[2] GPR17 is implicated in inflammatory diseases, making it an attractive drug target.[2] Structure-activity relationship (SAR) studies on a series of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives have revealed key structural requirements for potent GPR17 agonism.

Quantitative Data on GPR17 Agonists

The following table summarizes the in vitro potency of various this compound derivatives as GPR17 agonists.[2]

| Compound ID | Substituents | EC50 (nM) | Agonist Type |

| MDL29,951 (1) | 4,6-dichloro | Moderately Potent | Agonist |

| 26 (PSB-1737) | 6-phenoxy | 270 | Agonist |

| 33 (PSB-18422) | 4-fluoro-6-bromo | 27.9 | Agonist |

| 35 (PSB-18484) | 4-fluoro-6-iodo | 32.1 | Agonist |

| 39 (PSB-17183) | 6-hexyloxy | 115 | Partial Agonist |

| 43 (PSB-1767) | 4-chloro-6-hexyloxy | 67.0 | Agonist |

Experimental Protocols for Biological Assays

GPR17 Agonist Activity Assay

The agonist activity of the compounds at the GPR17 receptor is typically determined using a cell-based assay that measures a downstream signaling event, such as changes in intracellular calcium concentration or cyclic AMP (cAMP) levels. A general protocol is as follows:

-

Cell Culture: A stable cell line expressing the human GPR17 receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.

-

Assay Preparation: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or treated with compounds in the presence of a phosphodiesterase inhibitor for cAMP measurement.

-

Signal Detection: The test compounds are added at various concentrations, and the resulting change in fluorescence (for calcium) or luminescence/fluorescence (for cAMP, using assays like HTRF or LANCE) is measured using a plate reader.

-

Data Analysis: The data is normalized to the response of a known agonist and vehicle control. The EC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

GPR17 Signaling Pathway

GPR17 is a dual-coupling receptor, capable of signaling through both Gi/o and Gq/11 pathways. Upon agonist binding, the receptor activates these G proteins, leading to downstream cellular responses. The Gi/o pathway activation results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gq/11 pathway activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

Experimental Workflow for GPR17 Agonist Screening

The process of identifying and characterizing novel GPR17 agonists from a library of indole-2-carboxylic acid derivatives can be streamlined into a logical workflow.

References

Unveiling 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid: A Journey from Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its significant derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29951). This document consolidates available scientific literature to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the exploration of indole derivatives as modulators of critical biological pathways. While the initial synthesis of the parent compound is not extensively documented in readily available literature, its dichlorinated analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29951) , emerged in the early 1990s as a compound of significant interest.

A pivotal 1992 publication by Baron et al. in the Journal of Pharmacology and Experimental Therapeutics first described MDL29951 as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site.[1] This discovery marked a significant step in the development of novel neuroprotective agents, as overactivation of NMDA receptors is implicated in various neurological disorders.

Further research unveiled the multifaceted nature of MDL29951. In 2003, Wright et al. reported in Bioorganic & Medicinal Chemistry Letters that MDL29951 also acts as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[2] This finding suggested its potential therapeutic application in metabolic diseases.

More recently, the scientific community has identified MDL29951 as an agonist for the orphan G protein-coupled receptor 17 (GPR17). This has opened new avenues for research into its potential role in inflammatory diseases and other conditions where GPR17 is implicated.

The parent compound, this compound (CAS 31529-28-9), serves as the core scaffold for these biologically active derivatives. Its synthesis, while not detailed in the initial discovery papers of its analogs, is crucial for the development of new therapeutic agents based on this chemical framework.

Physicochemical and Biological Data

Quantitative data for 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29951) is summarized below.

| Property | Value | Reference |

| CAS Number | 130798-51-5 | N/A |

| Molecular Formula | C₁₂H₉Cl₂NO₄ | N/A |

| Molecular Weight | 302.11 g/mol | N/A |

| NMDA Receptor Affinity (Ki) | 0.14 µM ([³H]glycine binding) | [1] |

| Fructose-1,6-bisphosphatase Inhibition (IC₅₀) | 2.5 µM (human) | [2] |

Key Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent compound, this compound, is not explicitly available in the reviewed literature, the general synthesis of the indole-2-carboxylic acid scaffold often involves the Japp-Klingemann reaction followed by a Fischer indole synthesis .

General Synthesis of Indole-2-Carboxylic Acid Esters (Illustrative)

The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and diazonium salts. These hydrazones can then be cyclized to form indoles via the Fischer indole synthesis.

Step 1: Japp-Klingemann Reaction

A substituted aniline is diazotized and coupled with a β-keto ester, such as ethyl 2-methylacetoacetate. This reaction typically proceeds via an azo intermediate which then undergoes rearrangement and cleavage to yield a hydrazone.

Step 2: Fischer Indole Synthesis

The resulting hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) and heated to induce cyclization, forming the indole ring.

Note: The introduction of the 3-(2-carboxyethyl) substituent would require the use of a specifically functionalized β-keto ester or subsequent modification of the indole-3-position.

Signaling Pathways and Experimental Workflows

The biological activities of MDL29951 involve modulation of distinct signaling pathways.

NMDA Receptor Antagonism

MDL29951 acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. This prevents the channel opening and subsequent calcium influx, which is a key event in excitotoxicity.

Caption: Antagonistic action of MDL29951 at the NMDA receptor.

GPR17 Agonism

As an agonist of GPR17, MDL29951 can initiate downstream signaling cascades, which may vary depending on the cell type and G-protein coupling.

Caption: Agonistic action of MDL29951 at the GPR17 receptor.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of indole-2-carboxylic acid derivatives, which would be adapted for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for indole-2-carboxylic acids.

Future Directions

The diverse biological activities of this compound and its derivatives, particularly MDL29951, present exciting opportunities for future research. Further investigation into the specific synthesis of the parent compound and the elucidation of its complete pharmacological profile are warranted. The development of more selective GPR17 agonists based on this scaffold could lead to novel therapeutics for a range of diseases. Moreover, a deeper understanding of the structure-activity relationships within this class of molecules will be crucial for the design of next-generation modulators of the NMDA receptor and other relevant biological targets.

References

Methodological & Application

Application Notes and Protocols for 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid in enzyme inhibition assays. The indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including enzyme inhibition. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural analogs have shown inhibitory activity against various enzymes. Notably, a closely related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase.[1][2] This suggests that this compound may also target metabolic enzymes. This document offers detailed protocols for both biochemical and cell-based assays to screen and characterize the inhibitory potential of this compound against target enzymes, along with data presentation guidelines and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound belongs to the indole carboxylic acid class of compounds. The indole ring is a privileged structure in medicinal chemistry due to its ability to mimic the side chain of the amino acid tryptophan, allowing it to interact with a wide range of biological targets. Derivatives of indole-2-carboxylic acid have been reported to inhibit a variety of enzymes, including HIV-1 integrase, and exhibit antiproliferative and antimicrobial properties.

Compound Profile:

| Parameter | Information |

| IUPAC Name | This compound |

| Synonyms | Indole-2-carboxylic acid, 3-(2-carboxyethyl)- |

| CAS Number | 31529-28-9 |

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Structure |  |

Potential Enzyme Targets and Signaling Pathways

Based on the activity of its dichloro-analog, a primary hypothetical target for this compound is fructose-1,6-bisphosphatase (FBPase) , a key regulatory enzyme in gluconeogenesis.[1][2] Inhibition of FBPase is a therapeutic strategy for type 2 diabetes. The inhibitory mechanism of the analog is allosteric, binding to the AMP regulatory site.

Another potential area of investigation is the kynurenine pathway , due to the structural similarity of the compound to kynurenine. Specifically, kynurenine-3-monooxygenase (KMO) , a critical enzyme in this pathway, is a potential target. Inhibition of KMO is being explored for the treatment of neurodegenerative diseases.

Signaling Pathway Diagram: Gluconeogenesis and FBPase Inhibition

Caption: Hypothetical inhibition of FBPase in the gluconeogenesis pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for screening this compound against a specific enzyme target.

Biochemical Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the direct inhibitory effect of the compound on a purified enzyme.

Materials:

-

Purified target enzyme (e.g., FBPase)

-

Substrate for the enzyme (e.g., Fructose-1,6-bisphosphate)

-

This compound

-

Assay buffer (specific to the enzyme)

-

Detection reagents (e.g., for measuring product formation or substrate depletion)

-

96-well microplate

-

Microplate reader

Protocol Workflow Diagram:

Caption: General workflow for a biochemical enzyme inhibition assay.

Step-by-Step Procedure:

-

Prepare Solutions:

-

Dissolve the purified enzyme in the appropriate assay buffer to the desired concentration.

-

Dissolve the substrate in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the serially diluted inhibitor to the respective wells. Include a positive control (a known inhibitor, if available) and a negative control (vehicle, e.g., DMSO).

-

Add the enzyme solution to all wells except for the blank (which contains only buffer and substrate).

-

-

Pre-incubation:

-

Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate for a predetermined time at the optimal temperature. The reaction time should be within the linear range of the assay.

-

-

Detection:

-

Stop the reaction if necessary (e.g., by adding a stop solution).

-

Measure the absorbance, fluorescence, or luminescence using a microplate reader, depending on the detection method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Cell-Based Enzyme Inhibition Assay

This protocol is for assessing the inhibitory activity of the compound in a cellular context.

Materials:

-

A suitable cell line that expresses the target enzyme.

-

Cell culture medium and supplements.

-

This compound.

-

Reagents for cell lysis and protein quantification.

-

Reagents for the specific enzyme activity assay.

-

96-well cell culture plates.

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo).

Protocol Workflow Diagram:

Caption: General workflow for a cell-based enzyme inhibition assay.

Step-by-Step Procedure:

-

Cell Culture and Seeding:

-

Culture the cells in the appropriate medium.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells with the inhibitor for a defined period (e.g., 24, 48, or 72 hours).

-

-

Cell Lysis and Enzyme Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration in the cell lysates.

-

Perform the enzyme activity assay on the lysates, normalizing the activity to the protein concentration.

-

-

Cell Viability Assay:

-

In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound at the tested concentrations.

-

-

Data Analysis:

-

Normalize the enzyme activity to cell viability to distinguish direct enzyme inhibition from effects due to cytotoxicity.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

-

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Inhibitory Activity of this compound

| Enzyme Target | Assay Type | Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Fructose-1,6-bisphosphatase | Biochemical | This compound | [Insert experimental value] | [Insert experimental value] | [e.g., Allosteric] |

| Fructose-1,6-bisphosphatase | Cell-based | This compound | [Insert experimental value] | - | - |

| Kynurenine-3-monooxygenase | Biochemical | This compound | [Insert experimental value] | [Insert experimental value] | [e.g., Competitive] |

| Kynurenine-3-monooxygenase | Cell-based | This compound | [Insert experimental value] | - | - |

| Positive Control | Biochemical | [e.g., Known FBPase inhibitor] | [Insert experimental value] | [Insert experimental value] | [e.g., Allosteric] |

Conclusion

This compound is a promising compound for screening in enzyme inhibition assays, particularly against metabolic enzymes like fructose-1,6-bisphosphatase. The protocols and guidelines presented here provide a framework for researchers to investigate its inhibitory potential and elucidate its mechanism of action. Further studies are warranted to identify its specific cellular targets and to explore its therapeutic potential.

References

Application Notes and Protocols for the Quantification of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is an indole derivative of interest in various fields of biomedical research, potentially serving as a biomarker or a metabolite in specific biochemical pathways. Accurate and precise quantification of this dicarboxylic acid in biological matrices is crucial for understanding its physiological and pathological roles. While specific, validated analytical methods for this compound are not widely published, methods for structurally similar indole-carboxylic acids and other dicarboxylic acids can be adapted.

This document provides a detailed application note and proposed protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a technique well-suited for the analysis of organic acids in complex biological samples.[1][2][3] The protocols outlined below are based on established methodologies for similar analytes and provide a robust starting point for method development and validation.

Principle of the Method

The proposed primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for distinguishing the target analyte from a complex biological matrix.[1][4] The workflow involves sample preparation to extract the analyte, chromatographic separation using a reversed-phase HPLC column, and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[1]

Proposed Signaling Pathway Context

Indole derivatives are often metabolites of tryptophan and can play significant roles in gut microbiota signaling and host-microbe interactions. While the specific pathway for this compound is not definitively established in the provided literature, a hypothetical pathway can be conceptualized for research purposes.

Caption: Hypothetical Tryptophan Metabolism Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: LC-MS/MS Experimental Workflow.

Detailed Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or acetic acid)[1]

-

Ammonium formate

-

Human plasma/urine (for matrix-matched standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol (for Plasma)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE) using a suitable cartridge.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Protocol

Liquid Chromatography Conditions (Proposed)

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water (or 5 mM Ammonium Formate)[5] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |